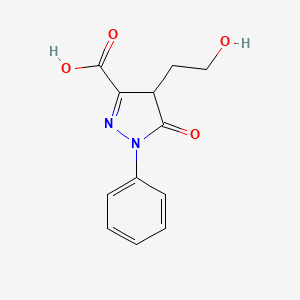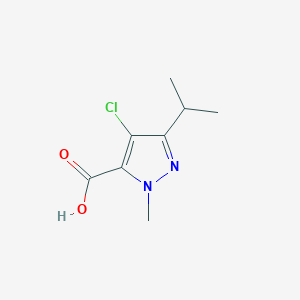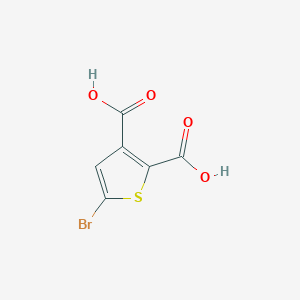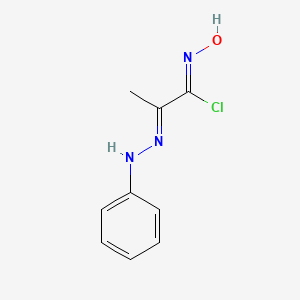![molecular formula C20H16N2O3S B603389 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-thiophenecarboxamide CAS No. 951940-20-8](/img/structure/B603389.png)
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-thiophenecarboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
The synthesis of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-thiophenecarboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazole core, followed by the introduction of the thiophene and carboxamide groups. Common reagents used in these reactions include ethylbenzoxazole, thiophene-2-carboxylic acid, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-thiophenecarboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-thiophenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its antimicrobial and anticancer properties.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-thiophenecarboxamide can be compared with other benzoxazole derivatives such as:
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its fluorescent properties and used as an optical brightener.
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-fluorobenzamide: Another benzoxazole derivative with potential biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
951940-20-8 |
|---|---|
Molecular Formula |
C20H16N2O3S |
Molecular Weight |
364.4g/mol |
IUPAC Name |
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H16N2O3S/c1-2-12-5-8-17-15(10-12)22-20(25-17)14-11-13(6-7-16(14)23)21-19(24)18-4-3-9-26-18/h3-11,23H,2H2,1H3,(H,21,24) |
InChI Key |
BXTMDKWYSCFOAL-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=CS4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine](/img/structure/B603310.png)



![3-{[5-(1,2,4-triazin-3-ylsulfanyl)pentyl]sulfanyl}-1,2,4-triazine](/img/structure/B603316.png)
![2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B603317.png)
![3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-(4-chlorophenyl)-2(1H)-quinolinone](/img/structure/B603319.png)
![7-(3-fluorophenyl)-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B603322.png)
![3-[5-(2-furyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl]-6-methyl-4-phenyl-2(1H)-quinolinone](/img/structure/B603323.png)
![1-(3-chloro-2-methylphenyl)-3-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B603325.png)
![N-{3-[(2-aminobenzoyl)amino]propyl}-2-pyrazinecarboxamide](/img/structure/B603326.png)

